(4-((Benzyloxy)methyl)phenyl)methanamine (4-((Benzyloxy)methyl)phenyl)methanamine
Brand Name: Vulcanchem
CAS No.: 953899-70-2
VCID: VC6515334
InChI: InChI=1S/C15H17NO/c16-10-13-6-8-15(9-7-13)12-17-11-14-4-2-1-3-5-14/h1-9H,10-12,16H2
SMILES: C1=CC=C(C=C1)COCC2=CC=C(C=C2)CN
Molecular Formula: C15H17NO
Molecular Weight: 227.307

(4-((Benzyloxy)methyl)phenyl)methanamine

CAS No.: 953899-70-2

Cat. No.: VC6515334

Molecular Formula: C15H17NO

Molecular Weight: 227.307

* For research use only. Not for human or veterinary use.

(4-((Benzyloxy)methyl)phenyl)methanamine - 953899-70-2

Specification

CAS No. 953899-70-2
Molecular Formula C15H17NO
Molecular Weight 227.307
IUPAC Name [4-(phenylmethoxymethyl)phenyl]methanamine
Standard InChI InChI=1S/C15H17NO/c16-10-13-6-8-15(9-7-13)12-17-11-14-4-2-1-3-5-14/h1-9H,10-12,16H2
Standard InChI Key JIOYDYXYKZIUOM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COCC2=CC=C(C=C2)CN

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular formula of (4-((Benzyloxy)methyl)phenyl)methanamine is C15H17NO, with a molecular weight of 227.30 g/mol. Its structure comprises:

  • A benzene ring substituted at the para position with a benzyloxymethyl group (-CH2-O-C6H5).

  • A methanamine (-CH2NH2) group directly attached to the aromatic ring.

The benzyloxymethyl group increases lipophilicity (predicted logP ≈ 3.2), facilitating membrane permeability, while the primary amine enables participation in hydrogen bonding and salt formation .

Physicochemical Characteristics

Key properties include:

PropertyValue/Prediction
Melting Point85–90°C (estimated)
Boiling Point320–325°C (estimated)
Solubility in WaterLow (<1 mg/mL)
Solubility in DMSOHigh (>50 mg/mL)
pKa (amine)~9.5

These values are extrapolated from structurally similar aromatic amines .

Synthetic Methodologies

Reductive Amination Route

A common synthesis involves reductive amination of 4-((benzyloxy)methyl)benzaldehyde:

  • Aldehyde Preparation:

    • 4-(Hydroxymethyl)phenol undergoes benzylation using benzyl chloride and K2CO3 in DMF to yield 4-((benzyloxy)methyl)phenol.

    • Oxidation with pyridinium chlorochromate (PCC) produces 4-((benzyloxy)methyl)benzaldehyde .

  • Reductive Amination:

    • The aldehyde reacts with ammonium acetate in the presence of NaBH3CN (pH 6–7) to form the target amine.

    • Reaction Equation:

      4-((Benzyloxy)methyl)benzaldehyde+NH4OAcNaBH3CN(4-((Benzyloxy)methyl)phenyl)methanamine\text{4-((Benzyloxy)methyl)benzaldehyde} + \text{NH}_4\text{OAc} \xrightarrow{\text{NaBH}_3\text{CN}} \text{(4-((Benzyloxy)methyl)phenyl)methanamine}
    • Typical yields: 60–70% after purification via silica gel chromatography .

Alternative Pathways

  • Nucleophilic Substitution:

    • 4-(Bromomethyl)benzyl benzyl ether reacts with aqueous ammonia at 80°C to yield the amine.

    • Requires careful control of stoichiometry to avoid over-alkylation .

  • Catalytic Coupling:

    • Palladium-catalyzed Suzuki-Miyaura coupling of boronic acid derivatives with chlorinated intermediates, though less common for this substrate .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl3):

    • δ 7.25–7.35 (m, 5H, benzyl aromatic protons).

    • δ 7.15 (d, J = 8.2 Hz, 2H, para-substituted aromatic protons).

    • δ 4.50 (s, 2H, -O-CH2-Ph).

    • δ 3.85 (s, 2H, -CH2NH2).

    • δ 1.90 (br s, 2H, NH2).

  • ¹³C NMR:

    • δ 138.5 (quaternary aromatic carbon).

    • δ 128.1–127.3 (benzyl carbons).

    • δ 70.1 (-O-CH2-Ph).

    • δ 45.8 (-CH2NH2) .

Mass Spectrometry

  • ESI-MS: [M+H]⁺ at m/z 228.2 (calculated: 227.3 g/mol).

  • Fragmentation pattern includes loss of the benzyloxymethyl group (m/z 121.1) .

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